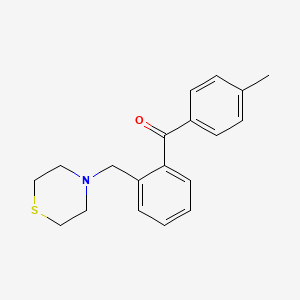

4'-Methyl-2-thiomorpholinomethyl benzophenone

Description

4'-Methyl-2-thiomorpholinomethyl benzophenone is a benzophenone derivative characterized by a methyl group at the 4' position of one phenyl ring and a thiomorpholinomethyl substituent at the 2-position of the other phenyl ring. Benzophenones are widely studied for their photochemical properties, biological activities (e.g., antifungal, anti-inflammatory), and applications in polymer crosslinking .

Properties

IUPAC Name |

(4-methylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS/c1-15-6-8-16(9-7-15)19(21)18-5-3-2-4-17(18)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPXKFXIQRJOHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643802 | |

| Record name | (4-Methylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-44-7 | |

| Record name | (4-Methylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation to Form Benzophenone Core

- The core benzophenone structure is prepared by acylation of substituted chlorobenzenes with benzoyl chlorides in the presence of Lewis acid catalysts such as aluminium trichloride (AlCl3).

- Reaction conditions are carefully controlled, typically at temperatures between 25°C and 35°C, with AlCl3 added in portions over several hours to optimize yield and selectivity.

Introduction of Thiomorpholinomethyl Group

- The thiomorpholinomethyl substituent is introduced via nucleophilic substitution reactions involving thiomorpholine derivatives and benzophenone intermediates bearing suitable leaving groups (e.g., halides or activated methyl groups).

- The reaction often proceeds under mild heating and in solvents such as methylene chloride or petroleum ether to maintain reaction specificity.

Detailed Preparation Method from Patent Literature

A representative preparation method based on patent EP0855379B1 and related literature is summarized below:

| Step | Procedure | Conditions | Notes |

|---|---|---|---|

| 1 | Friedel-Crafts acylation of 4-methylchlorobenzene with 2-chlorobenzoyl chloride | AlCl3 catalyst, 25-35°C, 6-8 hours | AlCl3 added in two portions to control reaction rate |

| 2 | Work-up involving phase separation and extraction | Dilute HCl, methylene chloride, aqueous sodium bicarbonate | Purification to remove isomeric by-products |

| 3 | Isolation of benzophenone intermediate | Crystallization from ethyl acetate/n-hexane at -15°C | Ensures high purity of intermediate |

| 4 | Nucleophilic substitution with thiomorpholine | Reflux in methylene chloride or ethanol | Introduction of thiomorpholinomethyl group |

| 5 | Final purification | Recrystallization from ethanol/water mixtures | Yields 70-85% of pure this compound |

This method emphasizes controlled reaction temperatures, staged addition of reagents, and multi-step purification including acid-base extractions and crystallization to achieve high purity and yield.

Reaction Conditions and Optimization

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Temperature (Friedel-Crafts) | 25-35°C | Higher temps may cause side reactions |

| Catalyst (AlCl3) equivalents | 1.0-1.5 eq. | Excess catalyst improves acylation but requires thorough removal |

| Solvent | Methylene chloride, petroleum ether | Solvent polarity affects solubility and reaction rate |

| Reaction Time | 3-8 hours | Insufficient time lowers yield; excessive time risks decomposition |

| Crystallization Temp | -15°C | Low temp favors crystallization and purity |

Optimization of these parameters is critical to maximize the yield of the benzophenone intermediate and the final thiomorpholinomethyl derivative.

Analytical and Purification Techniques

- Extraction : Sequential liquid-liquid extraction with dilute hydrochloric acid, sodium bicarbonate, and potassium hydroxide solutions to separate isomeric and side products.

- Crystallization : Multi-step crystallization from ethyl acetate/n-hexane and ethanol/water mixtures at controlled low temperatures (-10°C to -15°C) to ensure product purity and removal of impurities.

- Drying : Azeotropic distillation with methylene chloride or ethanol to remove residual moisture without decomposing the product.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents & Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 4-Methylchlorobenzene, 2-Chlorobenzoyl chloride, AlCl3 | 25-35°C, 6-8 h | Formation of chlorobenzophenone intermediate |

| 2 | Work-up & Extraction | Dilute HCl, NaHCO3, KOH | Room temp | Purification of intermediate |

| 3 | Nucleophilic Substitution | Thiomorpholine, solvent (CH2Cl2/EtOH) | Reflux | Introduction of thiomorpholinomethyl group |

| 4 | Crystallization & Drying | Ethyl acetate, n-hexane, ethanol/water | -15°C to RT | Isolation of pure product |

Research Findings on Preparation Efficiency

- Yields for benzophenone intermediates typically range from 70% to 85% under optimized conditions.

- The final thiomorpholinomethyl benzophenone product is obtained with high purity (>95%) after recrystallization and drying steps.

- The use of staged catalyst addition and controlled temperature profiles minimizes side reactions and improves selectivity.

- Alternative catalysts such as palladium or nickel complexes have been explored for related benzophenone derivatives but are less common for this specific compound.

Chemical Reactions Analysis

4’-Methyl-2-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Photoinitiators in Polymer Chemistry

One of the primary applications of 4'-Methyl-2-thiomorpholinomethyl benzophenone is as a photoinitiator in the field of polymer chemistry. Photoinitiators are substances that absorb light and initiate polymerization reactions when exposed to UV light. This compound's unique chemical structure allows it to effectively generate free radicals upon UV irradiation, leading to the curing of resins and coatings. The efficiency of this compound in initiating polymerization makes it valuable in the production of adhesives, inks, and coatings that require rapid curing processes .

Biological Activities

Research indicates that derivatives of benzophenone, including this compound, exhibit various biological activities . These include:

- Antimicrobial Activity : Studies have shown that certain benzophenone derivatives possess antimicrobial properties, making them potential candidates for use in pharmaceuticals or as preservatives in cosmetics .

- Anticancer Properties : Some research has suggested that compounds structurally related to this compound may induce cytotoxic effects in cancer cells, indicating their potential as therapeutic agents .

- Hormonal Activity : Investigations into the endocrine-disrupting potential of similar compounds have highlighted their ability to influence hormone levels, which could have implications for both environmental safety and human health .

Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of various benzophenone derivatives found that this compound demonstrated significant activity against several bacterial strains. This suggests its potential use as an antimicrobial agent in medical and cosmetic formulations .

Cytotoxicity Assessment

In vitro studies have shown that certain derivatives can induce cell death in cancer cell lines. These findings highlight the potential for developing new anticancer therapies based on the structural characteristics of this compound .

Hormonal Disruption Studies

Research into the hormonal effects of similar compounds revealed that they could disrupt steroidogenic pathways, raising concerns about their safety in consumer products such as sunscreens and cosmetics. This underscores the importance of further investigation into the biological impact of this compound .

Mechanism of Action

The mechanism of action of 4’-Methyl-2-thiomorpholinomethyl benzophenone involves its interaction with molecular targets through its benzophenone core and thiomorpholinomethyl group. These interactions can lead to the formation of reactive intermediates, which can then participate in various chemical and biological processes. The pathways involved often include photochemical reactions, where the compound absorbs light and undergoes a chemical change .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 4'-Methyl-2-thiomorpholinomethyl benzophenone and related compounds:

Notes:

- Thiomorpholine vs.

- Substituent Position : Methyl groups at the 4' position (as in the target compound) may reduce steric hindrance compared to bulkier substituents (e.g., dioxolane in ), favoring interactions in catalytic or biological systems.

- Functional Groups: Cyano (in 4'-Cyano-2-thiomorpholinomethyl benzophenone ) and hydroxy groups (in ) significantly alter electronic properties, affecting reactivity and hydrogen-bonding capacity.

Research Findings and Implications

- Substituent Effects on Crystal Packing: In (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone, intermolecular O–H⋯O hydrogen bonds stabilize the crystal structure . Thiomorpholine’s sulfur may disrupt such interactions, influencing solubility and crystallization behavior.

- Polymorphism: Benzophenones like the metastable form described in exhibit unpredictable polymorphic transitions. Substituents like thiomorpholine could either stabilize or destabilize specific crystalline forms, impacting formulation stability.

Biological Activity

4'-Methyl-2-thiomorpholinomethyl benzophenone is an organic compound characterized by its unique structure, which includes a benzophenone core, a methyl group at the para position, and a thiomorpholinomethyl substituent. This compound has garnered attention due to its potential biological activities, including antimicrobial properties and interactions with various biomolecules.

- Molecular Formula : C19H21NOS

- Molecular Weight : Approximately 311.44 g/mol

- Structure : The presence of the thiomorpholine moiety is significant for its biological activity and chemical reactivity .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens, suggesting potential applications in pharmaceuticals.

- Cytotoxic Effects : Studies indicate that related benzophenones can induce cytotoxicity in certain cancer cell lines, although specific data for this compound is limited .

- Endocrine Disruption Potential : Some benzophenones are known endocrine disruptors, raising concerns about their safety in consumer products .

The mechanism of action for this compound may involve:

- Nucleophilic and Electrophilic Reactions : The thiomorpholine group can participate in various chemical reactions, influencing the compound's reactivity and biological interactions.

- Hydrogen Bond Formation : The ketone group can form hydrogen bonds with biomolecules, potentially affecting enzyme activity and receptor interactions.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 4-Methoxy-4'-thiomorpholinomethyl benzophenone | C19H21NOS | Antimicrobial |

| 4-Cyano-4'-thiomorpholinomethyl benzophenone | C19H18N2OS | Enhanced reactivity |

| 3-Fluoro-4'-thiomorpholinomethyl benzophenone | C19H20FNOS | Altered electronic properties |

| 4-Bromo-4'-thiomorpholinomethyl benzophenone | C19H20BrNOS | Affects lipophilicity |

This table illustrates how variations in functional groups can influence the biological activity of similar compounds, highlighting the unique position of this compound within this class.

Q & A

Basic: What are the established synthetic routes for 4'-Methyl-2-thiomorpholinomethyl benzophenone, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves coupling a benzophenone core with a thiomorpholinomethyl group via nucleophilic substitution or Mitsunobu reactions. For example, analogous benzophenone derivatives are synthesized by reacting phenolic intermediates with alkyl halides or using thiomorpholine under basic conditions (e.g., NaH in THF) . Optimization includes controlling temperature (e.g., 0°C for sensitive intermediates), solvent selection (dry THF for moisture-sensitive steps), and stoichiometric ratios of reagents. Yields can be improved by purifying intermediates via column chromatography and monitoring reaction progress with TLC .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

- 1H/13C-NMR : Essential for confirming substituent positions and stereochemistry. For example, aromatic protons in benzophenone derivatives show distinct splitting patterns (e.g., doublets for para-substituted phenyl groups) .

- Mass Spectrometry (EI-MS or HRMS) : Validates molecular weight and fragmentation patterns. High-resolution MS can distinguish isotopic peaks, critical for confirming molecular formulas .

- HPLC : Used for purity assessment, especially with C18 columns and UV detection at 254 nm. Mobile phases often combine acetonitrile/water or methanol/water gradients .

Advanced: How can researchers address low solubility of this compound in aqueous biological assay buffers?

Answer:

- Cosolvent Systems : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in assay buffers. Validate solvent compatibility with control experiments .

- Micellar Encapsulation : Incorporate non-ionic surfactants (e.g., Tween-80) to enhance dispersion without disrupting biological activity .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) to the thiomorpholine moiety, balancing solubility and bioactivity .

Advanced: How should contradictions in spectral data (e.g., NMR shifts or MS fragments) be resolved during structural elucidation?

Answer:

- Comparative Analysis : Cross-reference with databases (e.g., NIST WebBook) or published spectra of structurally similar compounds .

- 2D-NMR Techniques : Use HSQC, HMBC, and COSY to resolve ambiguous proton-carbon correlations, particularly for overlapping signals in crowded aromatic regions .

- Isotopic Labeling : Synthesize deuterated analogs to confirm assignments of exchangeable protons (e.g., -OH or -NH groups) .

Advanced: What strategies are effective for impurity profiling and quantification in synthesized batches?

Answer:

- HPLC-MS Coupling : Identify impurities via retention time and mass fragmentation patterns. Use orthogonal methods (e.g., ion-pair chromatography) for polar impurities .

- Synthetic Controls : Introduce reference standards for known byproducts (e.g., des-methyl or oxidized analogs) during method validation .

- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to simulate degradation pathways and identify labile sites .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound in drug discovery?

Answer:

- Analog Libraries : Synthesize derivatives with modifications to the thiomorpholine ring (e.g., varying alkyl chain lengths or introducing heteroatoms) and test against target enzymes/receptors .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide functional group optimization .

- Biological Assays : Prioritize in vitro models (e.g., enzyme inhibition or cell viability assays) with IC50 determinations, followed by pharmacokinetic profiling in rodent models .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent thermal degradation and photolysis .

- Humidity Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the thiomorpholine moiety .

- Stability Monitoring : Perform periodic HPLC analysis to detect degradation, particularly under accelerated storage conditions (40°C/75% RH) .

Advanced: How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data?

Answer:

- Free Energy Calculations : Apply advanced methods like molecular dynamics (MD) simulations to account for protein flexibility and solvent effects .

- Proteomic Profiling : Use affinity pull-down assays or thermal shift assays to identify off-target interactions that may explain unexpected bioactivity .

- Meta-Analysis : Compare results with published datasets on structurally related benzophenones to identify trends or outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.